3-((5-Bromoindolin-1-yl)methyl)aniline
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Overview
Description
3-((5-Bromoindolin-1-yl)methyl)aniline is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities. This compound features a brominated indole moiety, which is known for its potential in various pharmacological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-Bromoindolin-1-yl)methyl)aniline typically involves the bromination of indole followed by a series of reactions to introduce the aniline group. One common method includes the electrophilic bromination of indole using bromine in a solvent mixture of anhydrous dichloromethane and methanol . The resulting 5-bromoindole is then subjected to further reactions to attach the aniline group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions followed by purification processes to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-((5-Bromoindolin-1-yl)methyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the brominated indole to its corresponding amine.
Substitution: The bromine atom in the indole ring can be substituted with other nucleophiles through reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, quinonoid derivatives, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-((5-Bromoindolin-1-yl)methyl)aniline has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent
Medicine: Investigated for its role in developing new therapeutic agents for various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-((5-Bromoindolin-1-yl)methyl)aniline involves its interaction with specific molecular targets and pathways. The brominated indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of cell proliferation in cancer cells, antiviral effects, and antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
5-Bromoindole: Shares the brominated indole structure but lacks the aniline group.
3-((5-Fluoroindolin-1-yl)methyl)aniline: Similar structure with a fluorine atom instead of bromine.
Indole-3-acetic acid: A naturally occurring indole derivative with different functional groups
Uniqueness
3-((5-Bromoindolin-1-yl)methyl)aniline is unique due to its specific combination of a brominated indole and an aniline group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C15H15BrN2 |
---|---|
Molecular Weight |
303.20 g/mol |
IUPAC Name |
3-[(5-bromo-2,3-dihydroindol-1-yl)methyl]aniline |
InChI |
InChI=1S/C15H15BrN2/c16-13-4-5-15-12(9-13)6-7-18(15)10-11-2-1-3-14(17)8-11/h1-5,8-9H,6-7,10,17H2 |
InChI Key |
XIWJJFZDACRULV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)Br)CC3=CC(=CC=C3)N |
Origin of Product |
United States |
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